High Binding Affinity and Selectivity for NOP Receptor Over Opioid and Dopamine Receptors
NNC 63-0532 demonstrates high affinity (Ki = 7.3 nM) for the human NOP (ORL1) receptor. This represents a significant improvement over its parent compound, spiroxatrine (Ki = 118 nM) [1]. Crucially, it exhibits notable selectivity (>12-fold) against a broad panel of 75 other receptors, ion channels, and transporters, including the mu-opioid receptor (Ki = 140 nM) and dopamine D2S receptor (Ki = 209 nM) .
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 7.3 nM (hORL1/NOP) |
| Comparator Or Baseline | Spiroxatrine: Ki = 118 nM; Mu-opioid: Ki = 140 nM |
| Quantified Difference | ~16-fold higher affinity vs. spiroxatrine; ~19-fold higher affinity vs. mu-opioid receptor |
| Conditions | Cloned human ORL1/NOP receptor, radioligand binding assay |
Why This Matters
This high affinity and quantified selectivity ensures that observed in vitro and in vivo effects are mediated predominantly via the NOP receptor, reducing confounding off-target activity in mechanistic studies.
- [1] Thomsen C, Hohlweg R. (8-Naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid methyl ester (NNC 63-0532) is a novel potent nociceptin receptor agonist. Br J Pharmacol. 2000 Nov;131(5):903-8. View Source
